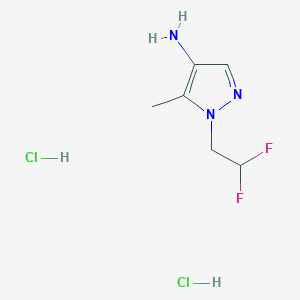

1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3.2ClH/c1-4-5(9)2-10-11(4)3-6(7)8;;/h2,6H,3,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQXBCCSSMPZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine typically involves the introduction of the difluoroethyl group to a pyrazole precursor. One common method involves the reaction of 5-methylpyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process typically includes the preparation of intermediates, followed by the introduction of the difluoroethyl group through nucleophilic substitution or other suitable reactions. The final product is then purified and converted to its dihydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the removal of the difluoroethyl group.

Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride

- Molecular Formula : C₁₁H₁₂ClF₂N₃ (CAS: 1909320-27-9)

- Key Differences: Substituted with a 2-methylphenyl group at position 1 and a difluoromethyl group at position 4. Applications: Used in pharmaceuticals for neurological and metabolic disorders due to its structural versatility .

1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

- Molecular Formula : C₅H₈ClF₂N₃ (CAS: 1431968-01-2)

- Key Differences: Features a difluoromethyl group at position 1 instead of 2,2-difluoroethyl. Smaller molecular weight (183.59 g/mol vs. target compound’s ~222 g/mol) may improve membrane permeability.

(2,2-Difluoroethyl)[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride

- Molecular Formula : C₈H₁₄ClF₂N₃ (CAS: 1431966-90-3)

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|---|

| 1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine; dihydrochloride | C₆H₉F₂N₃·2HCl | N/A | 2,2-Difluoroethyl, Methyl, Amine | ~222 | Drug intermediates, Agrochemicals |

| 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride | C₁₁H₁₂ClF₂N₃ | 1909320-27-9 | Difluoromethyl, 2-Methylphenyl | 259.68 | Neurological drugs, Crop protection |

| 1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride | C₅H₈ClF₂N₃ | 1431968-01-2 | Difluoromethyl | 183.59 | Small-molecule inhibitors |

| (2,2-Difluoroethyl)[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride | C₈H₁₄ClF₂N₃ | 1431966-90-3 | Ethyl-pyrazole, Branched amine | 239.70 | Kinase inhibitors, Biochemical tools |

Pharmaceutical Potential

- The target compound’s 2,2-difluoroethyl group provides metabolic stability by resisting cytochrome P450 oxidation, a common issue with alkyl chains .

- In contrast, 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride shows superior binding to serotonin receptors due to its aromatic substituent, making it a candidate for antidepressants .

Agrochemical Utility

- Compounds with difluoromethyl groups (e.g., CAS 1431968-01-2) exhibit potent fungicidal activity, while the target compound’s dihydrochloride form improves water solubility for foliar applications .

Biological Activity

Overview

1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride is a synthetic compound that has gained attention in various scientific fields, particularly for its potential biological activities. This compound features a unique chemical structure characterized by difluoroethyl and pyrazolyl groups, which contribute to its distinct properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClF2N5 |

| Molecular Weight | 291.73 g/mol |

| IUPAC Name | 1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride |

| CAS Number | 1856078-17-5 |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity to certain enzymes or receptors, while the pyrazole ring facilitates hydrogen bonding and hydrophobic interactions. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : The compound has been explored for its anticancer properties, with studies indicating potential efficacy against various cancer cell lines.

Case Studies and Research Findings

- Antidiabetic Activity : A study evaluated the compound's ability to inhibit α-glucosidase and α-amylase enzymes, key targets in diabetes management. The results showed significant inhibition with IC50 values comparable to standard drugs like Acarbose .

- Antioxidant Properties : In vitro assays demonstrated that the compound exhibits considerable antioxidant activity through various mechanisms, including radical scavenging capabilities .

- Molecular Docking Studies : Computational analyses have been employed to predict the binding modes of the compound with target enzymes. These studies provide insights into the molecular interactions that underlie its biological effects .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)-5-methylpyrazol-4-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazine derivatives with fluorinated ketones or aldehydes. A common approach includes:

- Step 1 : Formation of the pyrazole core via condensation of 1,3-diketones with hydrazine derivatives under acidic conditions.

- Step 2 : Introduction of the 2,2-difluoroethyl group through nucleophilic substitution or alkylation reactions.

- Step 3 : Hydrochloride salt formation using HCl in anhydrous solvents like ethanol or dichloromethane. Optimization tips:

- Use controlled temperatures (e.g., 80–120°C for cyclization) and inert atmospheres to minimize side reactions.

- Purify intermediates via column chromatography or recrystallization to improve yields .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirm regiochemistry of the pyrazole ring and fluorine substitution patterns (¹⁹F NMR for difluoroethyl group).

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in stereochemistry or salt formation.

- HPLC : Assess purity (>95% required for pharmacological studies) .

Q. What solubility challenges arise with this compound, and how can they be addressed?

The difluoroethyl group increases hydrophobicity, limiting aqueous solubility. Strategies include:

- Using co-solvents (e.g., DMSO or PEG-400) for in vitro assays.

- Designing prodrugs with phosphate or sulfate moieties for improved bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Variable substituents : Compare analogs with methyl, trifluoromethyl, or halogens at the pyrazole 5-position.

- Assay design : Test against target enzymes (e.g., DHX9 RNA helicase) using fluorescence polarization or SPR binding assays.

- Data interpretation : Correlate substituent electronegativity with IC₅₀ values to identify key pharmacophores .

Q. What mechanistic insights can be gained from contradictory data in enzyme inhibition studies?

Discrepancies may arise from:

- Assay conditions : pH, ionic strength, or reducing agents (e.g., DTT) affecting enzyme conformation.

- Substrate competition : Test competitive vs. non-competitive inhibition via Lineweaver-Burk plots.

- Fluorine effects : Use ¹⁹F NMR to probe fluorine-protein interactions influencing binding kinetics .

Q. How can computational modeling guide the optimization of this compound for selective target binding?

- Docking simulations : Use software like AutoDock Vina to predict binding poses with DHX9 or related targets.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Train algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., LogP, polar surface area) .

Key Considerations for Experimental Design

- Reproducibility : Document reaction scales (mg to gram) and solvent batches to identify variability sources.

- Counterion effects : Compare dihydrochloride vs. free base forms in pharmacokinetic studies .

- Safety : Fluorinated intermediates may generate toxic byproducts (e.g., HF); use corrosion-resistant equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.